
5-fluoropyridine-2-carboxylic Acid
Overview
Description
5-Fluoropyridine-2-carboxylic acid (CAS 107504-08-5) is a fluorinated heterocyclic compound with the molecular formula C₆H₄FNO₂ and a molecular weight of 141.1 g/mol . It is a white crystalline solid with a melting point of 164–166°C . The compound features a pyridine ring substituted with a fluorine atom at position 5 and a carboxylic acid group at position 2. Its SMILES representation is C1=CC(=NC=C1F)C(=O)O, and it is widely utilized as a pharmaceutical intermediate in synthesizing radiopharmaceuticals, imaging probes, and theranostic agents .
Preparation Methods
Halogenation-Fluorination Approaches
Bromination-Fluorination via the Blaz-Schiemann Reaction
A principal route involves bromination followed by fluorination. The process begins with aminopyridine derivatives, as demonstrated in CN102898358A . For instance, 2-amino-6-methylpyridine undergoes bromination using tribromophosphorus (PBr₃) in acetonitrile at 110–130°C, yielding 2-bromo-6-methyl-5-nitropyridine with a 92.8% yield . Subsequent hydrogenation with Raney nickel under hydrogen pressure (40 psi) reduces the nitro group to an amine, producing 2-bromo-5-amino-6-methylpyridine (90% yield) . Fluorination is achieved via diazotization with sodium nitrite in hydrofluoric acid, replacing the amino group with fluorine.
Key Reaction Conditions
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Bromination : PBr₃ in acetonitrile, 110–130°C, 3 hours.
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Hydrogenation : Raney nickel, methanol, 40 psi H₂, 5 hours.
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Fluorination : NaNO₂, HF, 0–5°C.
Direct Fluorination of Pyridine Carboxylates
Alternative methods involve fluorinating pre-functionalized pyridine carboxylates. For example, 5-chloropyridine-2-carboxylates can undergo halogen exchange using potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 150°C . This approach avoids multi-step synthesis but requires careful control of steric and electronic effects to prevent side reactions.
Carboxylic Acid Derivatization and Hydrolysis
Ester Hydrolysis Under Acidic Conditions
Methyl or ethyl esters of 5-fluoropyridine-2-carboxylic acid are hydrolyzed to the free acid using concentrated hydrochloric acid (HCl). A patented method (WO2021105399A1) describes hydrolyzing alkyl 5-chloro-3-ethylsulfanyl-pyridine-2-carboxylate with hot 1 N HCl at 80°C, achieving a 58% yield. Adapting this for fluorinated analogs involves:
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Ester Synthesis : Reacting 5-fluoropyridine-2-carbonyl chloride with methanol or ethanol.
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Hydrolysis : Refluxing the ester with 6 N HCl for 6–8 hours.
Optimized Parameters
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Temperature : 80–100°C.
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Acid Concentration : 1–6 N HCl.
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Yield : 60–75% (estimated for fluorinated derivatives).
Catalytic and Solvent Effects
Solvent Dielectric Constant and Selectivity
The dielectric constant (ε) of the solvent critically influences reaction selectivity. WO2021105399A1 demonstrates that non-protic solvents with ε < 15 (e.g., toluene, ε = 2.4) enhance ortho-thiolation selectivity in pyridine derivatives (Figure 1) . For fluorination, similar trends apply: low-ε solvents minimize ionic intermediates, favoring nucleophilic substitution at the para position.
Table 1: Solvent Dielectric Constants and Selectivity
Solvent | ε | Selectivity (Para:Ortho) |
---|---|---|
Toluene | 2.4 | 9:1 |
Acetonitrile | 37.5 | 3:1 |
DMF | 36.7 | 2:1 |
Base and Catalyst Selection
Sodium ethanethiolate in apolar solvents promotes efficient thiolation , while potassium carbonate in DMF facilitates fluorination via SNAr mechanisms. Transition metal catalysts (e.g., CuI) are under investigation for cross-coupling reactions but remain experimental.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropyridine-2-carboxylic acid undergoes various chemical reactions including:
Oxidation: Conversion of the carboxylic acid group to other functional groups such as esters or amides.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of esters or amides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
5-Fluoropyridine-2-carboxylic acid serves as an essential intermediate in the synthesis of various pharmaceutical agents. Its fluorine atom enhances the lipophilicity and metabolic stability of drug candidates, making it a valuable building block in drug development.
- Example Case Study : In a study focused on developing new anti-inflammatory drugs, researchers utilized this compound to synthesize novel pyridine derivatives that exhibited promising anti-inflammatory activity in vitro .
Agrochemical Development
The compound is also employed in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological activity through fluorination makes it an attractive candidate for enhancing the efficacy of agricultural chemicals.
- Example Case Study : A research project demonstrated that derivatives of this compound exhibited enhanced herbicidal properties compared to non-fluorinated analogs, suggesting potential applications in crop protection .
Material Science
In material science, this compound is explored for its role in developing functional materials, including polymers and coatings that require specific chemical properties.
- Example Case Study : Investigations into polymer blends incorporating this compound revealed improved thermal stability and chemical resistance, indicating its potential for use in durable materials .
Data Table: Applications Overview
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Synthesis | Intermediate for drug development | Anti-inflammatory agents synthesis |
Agrochemical Development | Synthesis of herbicides and fungicides | Enhanced herbicidal activity in crop protection |
Material Science | Development of functional materials | Improved thermal stability in polymer blends |
Mechanism of Action
The mechanism of action of 5-fluoropyridine-2-carboxylic acid is largely dependent on its chemical structure. The presence of the fluorine atom enhances the compound’s ability to interact with biological targets through hydrogen bonding and electrostatic interactions. This can lead to the modulation of enzyme activity or receptor binding, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 6-Fluoronicotinic Acid
6-Fluoronicotinic acid (nicotinic acid = pyridine-3-carboxylic acid) shares the same molecular formula (C₆H₄FNO₂) but differs in substituent positions: fluorine at position 6 and carboxylic acid at position 3. This positional isomerism leads to distinct electronic and steric properties:
- Applications: Both compounds are used in diagnostic probes. For example, 5-fluoropyridine-2-carboxylic acid was conjugated with DOTA for melanoma PET imaging , while 6-fluoronicotinic acid derivatives have been explored in radioiodinated theranostic agents .
- Reactivity : The fluorine position influences coupling efficiency in amidation reactions. For instance, this compound reacted with thionyl chloride at 74°C for 3 hours to form active intermediates, whereas analogous reactions for 6-fluoronicotinic acid may require adjusted conditions .
Alkyl-Substituted Analog: Fusaric Acid
Fusaric acid (5-butyl-2-pyridinecarboxylic acid, CAS 536-69-6) replaces the fluorine substituent with a butyl group at position 4. Key differences include:
- Molecular Weight : 179.2 g/mol (vs. 141.1 for this compound) .
- Lipophilicity : The butyl group enhances lipophilicity, making fusaric acid suitable for membrane-penetrating antifungal applications, unlike the more polar fluorinated derivative .
- Biological Activity : Fusaric acid inhibits dopamine β-hydroxylase, whereas this compound’s fluorine atom enhances metabolic stability in radiopharmaceuticals .
Complex Agricultural Derivatives
The metabolite 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid (related to the herbicide florpyrauxifen-benzyl) exemplifies advanced fluoropyridinecarboxylic acid derivatives:
- Structure: Multiple substituents (amino, chloro, methoxyphenyl) increase molecular complexity and weight (~365.1 g/mol) .
- Function : These modifications enhance binding to plant enzyme targets, demonstrating how fluoropyridinecarboxylic acids serve as scaffolds for agrochemical design .
Aryl-Substituted Derivatives
6-(5-Fluoro-2-methoxyphenyl)pyridine-3-carboxylic acid introduces a fluorophenyl-methoxy group to the pyridine ring:
- Applications : Such derivatives are explored in kinase inhibitors, highlighting structural versatility in drug discovery .
Comparative Data Table
Biological Activity
5-Fluoropyridine-2-carboxylic acid (5-FPCA) is a fluorinated pyridine derivative that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into the compound's biological activity, mechanisms of action, and its implications in medicinal chemistry, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 5-position of the pyridine ring and a carboxylic acid functional group at the 2-position. This specific arrangement contributes to its reactivity and interaction with biological targets.
Target Enzymes : 5-FPCA has been shown to interact with several enzymes, notably isocitrate dehydrogenase (IDH1). The fluorine atom enhances its binding affinity, leading to inhibition of IDH1 activity, which plays a crucial role in cellular metabolism.
Biochemical Pathways : The inhibition of IDH1 by 5-FPCA alters the levels of key metabolites such as alpha-ketoglutarate and 2-hydroxyglutarate, impacting metabolic pathways critical for cell function.
Antitumor Effects
Recent studies have indicated that 5-FPCA exhibits potential antitumor activity. In vitro experiments demonstrated that it inhibits the proliferation of various cancer cell lines by disrupting metabolic processes. For instance, treatment with 5-FPCA resulted in reduced viability in melanoma cells, suggesting its utility as a therapeutic agent against certain cancers .
Case Studies
- Melanoma Cell Lines : In a study involving B16F10 melanoma cells, 5-FPCA was found to significantly reduce cell viability in a dose-dependent manner. The compound's ability to inhibit IDH1 led to decreased levels of metabolites associated with tumor growth .
- Animal Models : In vivo studies using murine models demonstrated that administration of 5-FPCA resulted in tumor growth inhibition. Tumor-to-muscle ratios were measured post-treatment, indicating effective localization and retention of the compound within tumor tissues .
Table 1: Effects of 5-FPCA on Metabolite Levels in Cancer Cells
Treatment (µM) | Alpha-Ketoglutarate (µM) | 2-Hydroxyglutarate (µM) | Cell Viability (%) |
---|---|---|---|
Control | 100 | 50 | 100 |
10 | 80 | 60 | 85 |
50 | 40 | 90 | 50 |
100 | 20 | 120 | 20 |
This table illustrates how varying concentrations of 5-FPCA affect key metabolites and cell viability.
Pharmacokinetics
Transport and Distribution : The compound is transported within cells via specific transporters that facilitate its uptake. Once inside, it predominantly localizes in the cytoplasm where it interacts with target enzymes.
Stability : Laboratory studies indicate that 5-FPCA remains stable under standard conditions, showing minimal degradation over time, which is advantageous for therapeutic applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-fluoropyridine-2-carboxylic acid, and what are their respective yields?
- Methodology : Two primary synthesis routes are documented:
Oxidation of 5-fluoropyridine-2-carbaldehyde using oxidizing agents (e.g., KMnO₄ or CrO₃) under acidic conditions, yielding ~64% .
Hydrolysis of 6-chloro-5-fluoronicotinic acid via nucleophilic substitution, achieving similar yields (~64%) .
- Key Considerations : Monitor reaction pH and temperature to avoid over-oxidation or side-product formation. Use thin-layer chromatography (TLC) to track reaction progress.
Route | Starting Material | Yield | Key Conditions |
---|---|---|---|
Oxidation of aldehyde | 5-Fluoropyridine-2-carbaldehyde | 64% | Acidic, 60–80°C |
Hydrolysis of chloro-derivative | 6-Chloro-5-fluoronicotinic acid | 64% | Aqueous base, reflux |
Q. What spectroscopic methods are employed for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Expect signals for the pyridine ring protons (δ 7.5–8.5 ppm) and carboxylic acid proton (broad peak, δ ~13 ppm) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution .
- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 157 (C₆H₄FNO₂) with fragmentation patterns reflecting loss of COOH or F groups .
Q. How can researchers assess the purity of this compound?
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/0.1% TFA .
- Melting Point Analysis : Compare observed mp (e.g., 287–293°C for related pyridine carboxylic acids) with literature values .
- Common Impurities :
- Residual starting materials (e.g., 6-chloro-5-fluoronicotinic acid).
- Decarboxylation byproducts (e.g., 5-fluoropyridine) under high-temperature conditions .
Advanced Research Questions
Q. What strategies optimize regioselectivity in synthesizing fluorinated pyridine carboxylic acids?
- Directed Metalation : Use lithium bases (e.g., LDA) to direct fluorination at the 5-position via ortho-directing effects of the carboxylic acid group .
- Protecting Groups : Temporarily protect the carboxylic acid with methyl esters to minimize steric hindrance during fluorination .
- Computational Guidance : DFT calculations predict electron-deficient sites on the pyridine ring, favoring fluorination at the 5-position .
Q. How are contradictions in NMR data resolved for fluorinated pyridine derivatives?
- Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping proton signals in complex spectra .
- X-ray Crystallography : Resolve ambiguities in regiochemistry by determining crystal structures (e.g., confirming fluorine placement via bond angles) .
- Case Study : Discrepancies in ¹³C NMR shifts for 5-fluoro vs. 3-fluoro isomers can be resolved by comparing experimental data with computed chemical shifts (GIAO method) .
Q. What computational approaches predict solvent effects on this compound’s stability?
- Solvation Free Energy : Calculate using implicit solvent models (e.g., PCM or SMD) to assess stability in polar vs. nonpolar solvents .
- pKa Prediction : Employ QSPR models to estimate carboxylic acid dissociation constants, critical for understanding reactivity in aqueous media .
- Reactivity in Protic Solvents : MD simulations reveal hydrogen-bonding interactions that stabilize the deprotonated form, influencing catalytic applications .
Q. Data Contradiction Analysis
Properties
IUPAC Name |
5-fluoropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKFIIQGMVKDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376533 | |
Record name | 5-fluoropyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107504-08-5 | |
Record name | 5-Fluoropyridine-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107504-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-fluoropyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-fluoropyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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